molecular formula C24H25N5O2 B2797031 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923481-86-1

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2797031
CAS No.: 923481-86-1
M. Wt: 415.497
InChI Key: QOSWPIJLFJITGM-UHFFFAOYSA-N
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Description

The compound 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-pyrimido[1,2-g]purine-2,4-dione is a tricyclic purine derivative characterized by a pyrimidopurinedione core substituted with a benzyl group at position 3, a 2,4-dimethylphenyl moiety at position 9, and a methyl group at position 1. Synthetically, such compounds are typically accessed via multi-step protocols involving cyclization, alkylation, and coupling reactions, as seen in related analogs .

Properties

IUPAC Name

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-10-11-19(17(2)14-16)27-12-7-13-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWPIJLFJITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired tetrahydropyrimido[2,1-f]purine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H25N5O2C_{24}H_{25}N_5O_2 with a molecular weight of 415.5 g/mol. Its structure features a pyrimidine-purine hybrid that is key to its biological activity. The presence of the benzyl and dimethylphenyl groups contributes to its lipophilicity and biological interactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this structure. A notable study synthesized various 9-alkyl-6-substituted purines and tested them for anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. The results indicated that compounds with a benzyl substituent at the 9-position exhibited potent anticonvulsant activity. Specifically, the synthesis of 3-benzyl derivatives has shown promise as new classes of anticonvulsant agents .

Case Study: Synthesis and Testing

In a systematic investigation into the structure-activity relationship (SAR) of purine derivatives, several compounds were prepared and evaluated for their efficacy in seizure models. The study found that modifications at the 6-position significantly influenced activity levels. For instance:

  • Compound A : Benzyl derivative showed an ED50 of 23.4 mg/kg.
  • Compound B : Dimethylamino substitution at the 6-position improved potency.

These findings suggest that further exploration into similar derivatives could yield effective anticonvulsants.

Potential Applications Beyond Anticonvulsants

Aside from its anticonvulsant properties, there are indications that compounds like 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione may have broader pharmacological applications:

  • Antitumor Activity : Some purine derivatives have been studied for their potential anticancer effects. The structural similarities suggest that this compound could be evaluated for cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects : Research into purine analogs has shown anti-inflammatory properties which may be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Neuroprotective Properties : Given its central nervous system activity profile, there is potential for neuroprotective applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s activity and properties are heavily influenced by substituent patterns. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 3-Benzyl, 9-(2,4-dimethylphenyl), 1-Me ~443.5 g/mol* Unknown (structural inference) N/A
3-Benzyl-9-(2-methoxyphenyl)-1-Me analog 9-(2-MeO-phenyl) ~455.5 g/mol Potential CNS modulation (inferred)
1-Me-9-(4-Me-benzyl) analog 9-(4-Me-benzyl) ~429.5 g/mol Enhanced lipophilicity
9-(4-Ethoxyphenyl)-3-(4-Me-benzyl)-1-Me 9-(4-EtO-phenyl), 3-(4-Me-benzyl) ~473.6 g/mol Increased metabolic stability
3-(p-Fluorophenyl)-8-(4-phenylbutynyl) 3-Fluorophenyl, 8-alkynyl ~477.2 g/mol Fluorescent properties (λem: 515 nm)
6h (imidazo[2,1-f]purinedione) 8-Arylpiperazinylpropyl ~450–500 g/mol 5-HT1A affinity (Ki = 5.6 nM)

*Calculated based on molecular formula (C28H29N5O2).

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy (in ) and ethoxy (in ) groups increase electron density, possibly stabilizing receptor interactions. In contrast, halogenated analogs (e.g., bromophenyl in ) introduce electronegativity, altering binding kinetics.
  • Biological Activity : Arylpiperazine-substituted analogs (e.g., compound 6h in ) demonstrate high 5-HT1A receptor affinity, suggesting that similar substitutions in the target compound could modulate serotonergic activity.

Biological Activity

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research studies.

  • Molecular Formula : C27H25N5O2
  • Molecular Weight : 415.5 g/mol
  • IUPAC Name : 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound's structural features suggest potential interactions with various molecular targets involved in cancer progression. For instance:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specific assays demonstrated a dose-dependent response in cell viability reduction when treated with related compounds .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • In Vitro Studies : Testing against various bacterial strains revealed that related compounds possess inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with protein synthesis.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Neuroprotective Effects

Emerging studies suggest that pyrimidine derivatives may offer neuroprotective benefits:

  • Anticonvulsant Activity : Compounds with similar structures have shown efficacy in animal models of epilepsy. For instance, they were tested using the pentylenetetrazole (PTZ) model to evaluate seizure latency and protective effects against induced seizures. Results indicated significant increases in seizure thresholds and reduced seizure frequency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Receptor Modulation : It is suggested that binding to neurotransmitter receptors could explain its neuroprotective effects.

Q & A

How can researchers optimize the synthesis of 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-pyrimidopurinedione to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling steps, as seen in analogous purine syntheses .
  • Temperature/Time : Reflux conditions (e.g., 100°C in 1,4-dioxane/water) enhance cross-coupling efficiency, while prolonged reaction times (>12 hrs) improve conversion .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

What strategies address regioselectivity challenges during the functionalization of the pyrimidopurinedione core?

Level: Advanced
Methodological Answer:
Regioselectivity is controlled by:

  • Substituent Effects : Electron-donating groups (e.g., benzyl) at the 3-position direct electrophilic attacks to specific nitrogen atoms, as observed in structurally related pyrimido[2,1-f]purines .
  • Protecting Groups : Temporary protection of reactive sites (e.g., tetrahydropyranyl groups) during coupling steps prevents undesired side reactions .
  • Computational Modeling : Pre-synthesis DFT calculations predict reactive sites by analyzing electron density distribution, reducing trial-and-error approaches .

Which analytical techniques are essential for characterizing this compound’s structural integrity?

Level: Basic
Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~459–572 for analogs) and fragmentation patterns .
  • Thermal Analysis : TGA/DSC assesses stability (decomposition >200°C) and phase transitions, critical for storage and handling .

How can researchers investigate the conformational dynamics of this compound in solution?

Level: Advanced
Methodological Answer:
Advanced methods include:

  • X-ray Crystallography : Resolves 3D structure and dihedral angles between aromatic rings, revealing steric effects .
  • Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers in substituents (e.g., benzyl groups) .
  • Molecular Dynamics Simulations : Predicts solvation effects and ligand-receptor binding conformations .

What in vitro assays are suitable for preliminary biological activity screening?

Level: Basic
Methodological Answer:
Standard assays for purine analogs include:

  • Kinase Inhibition : ATP-competitive assays (e.g., radiometric or fluorescence-based) quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anti-proliferative effects .
  • Solubility Testing : HPLC-UV measures kinetic solubility in PBS/DMSO to guide dosing in follow-up studies .

How can target engagement mechanisms be elucidated for this compound?

Level: Advanced
Methodological Answer:
Mechanistic studies employ:

  • Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing benzyl with fluorobenzyl) identifies pharmacophoric groups .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., kinases) .
  • Cryo-EM/X-ray Crystallography : Visualizes compound-target complexes at atomic resolution .

How should researchers resolve contradictions in reported synthetic yields or biological data?

Level: Basic
Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd(0) vs. Pd(II)) and solvent dryness, which significantly impact yields .
  • Data Normalization : Standardize biological assays using positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Meta-Analysis : Compare reaction conditions (e.g., molar ratios, heating methods) across studies to identify critical variables .

What computational tools aid in rationalizing conflicting pharmacological data?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding modes to explain potency differences across isoforms .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates substituent properties (logP, polar surface area) with activity .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences caused by minor structural variations .

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